4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both oxadiazole and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide to form the intermediate 2-fluorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free synthesis and the use of green chemistry principles are often employed. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, such as histone deacetylases (HDACs). This inhibition can lead to changes in gene expression and subsequent therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: Similar in structure but with a benzoic acid group instead of an amine.
5-(2-Fluorophenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring present in the target compound.
Uniqueness
4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6FN5O2 |
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Molecular Weight |
247.19 g/mol |
IUPAC Name |
4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H6FN5O2/c11-6-4-2-1-3-5(6)10-13-9(16-17-10)7-8(12)15-18-14-7/h1-4H,(H2,12,15) |
InChI Key |
UACHPVCOIODKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=NON=C3N)F |
Origin of Product |
United States |
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